molecular formula C25H21NOS B14450104 1-[(4-Methoxyphenyl)methyl]-4,6-diphenylpyridine-2-thione CAS No. 76950-87-3

1-[(4-Methoxyphenyl)methyl]-4,6-diphenylpyridine-2-thione

Cat. No.: B14450104
CAS No.: 76950-87-3
M. Wt: 383.5 g/mol
InChI Key: ORAHQMOKJUOINF-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenyl)methyl]-4,6-diphenylpyridine-2-thione is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a methoxyphenyl group, a diphenyl group, and a pyridine-2-thione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methoxyphenyl)methyl]-4,6-diphenylpyridine-2-thione can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzyl chloride with 4,6-diphenylpyridine-2-thione in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methoxyphenyl)methyl]-4,6-diphenylpyridine-2-thione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(4-Methoxyphenyl)methyl]-4,6-diphenylpyridine-2-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[(4-Methoxyphenyl)methyl]-4,6-diphenylpyridine-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Methoxyphenyl)methyl]-4,6-diphenylpyridine-2-one
  • 1-[(4-Methoxyphenyl)methyl]-4,6-diphenylpyridine-2-amine
  • 1-[(4-Methoxyphenyl)methyl]-4,6-diphenylpyridine-2-oxide

Uniqueness

1-[(4-Methoxyphenyl)methyl]-4,6-diphenylpyridine-2-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

76950-87-3

Molecular Formula

C25H21NOS

Molecular Weight

383.5 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]-4,6-diphenylpyridine-2-thione

InChI

InChI=1S/C25H21NOS/c1-27-23-14-12-19(13-15-23)18-26-24(21-10-6-3-7-11-21)16-22(17-25(26)28)20-8-4-2-5-9-20/h2-17H,18H2,1H3

InChI Key

ORAHQMOKJUOINF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=CC(=CC2=S)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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